molecular formula C20H24N2O3 B11561089 2-(4-butylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide CAS No. 302909-43-9

2-(4-butylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11561089
CAS No.: 302909-43-9
M. Wt: 340.4 g/mol
InChI Key: RRUJYLOKBFFPIV-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl, sulfonyl, or phosphoryl group

Preparation Methods

The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves several steps. One common method includes the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings . The reaction conditions typically involve heating the reactants to around 100-102°C for 4-5 hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, tertiary butyl chloride, and sulfur oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy and hydrazide groups.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential, although specific applications would require further research and validation .

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. While the exact mechanism is not fully understood, it is believed to interact with specific enzymes or receptors, leading to its observed effects. Further studies are needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can be compared with similar compounds such as propargite and 2-(4-sec-butylphenoxy)ethanol . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(4-butylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of phenoxy and hydrazide groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

302909-43-9

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H24N2O3/c1-3-4-6-16-9-11-18(12-10-16)25-15-20(23)22-21-14-17-7-5-8-19(13-17)24-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,22,23)/b21-14+

InChI Key

RRUJYLOKBFFPIV-KGENOOAVSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.